molecular formula C9H9NO2 B555353 (S)-(-)-Indoline-2-carboxylic acid CAS No. 79815-20-6

(S)-(-)-Indoline-2-carboxylic acid

Cat. No.: B555353
CAS No.: 79815-20-6
M. Wt: 163,17 g/mole
InChI Key: QNRXNRGSOJZINA-QMMMGPOBSA-N
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Description

(S)-(-)-Indoline-2-carboxylic acid (CAS 79815-20-6) is a chiral bicyclic amino acid featuring a fused indoline ring system. With the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol, it serves as a critical intermediate in synthesizing pharmaceuticals such as perindopril, a third-generation angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . Its significance stems from its role as a proline mimetic, enabling unique conformational properties in peptide-based drugs. Unlike proline, derivatives of (S)-indoline-2-carboxylic acid exhibit a preference for the cis isomer in polar solvents, which enhances structural diversity in drug design .

Industrial production methods include chemical resolution of racemic mixtures using (R)-α-methylbenzylamine, asymmetric synthesis via radical cyclization, and biocatalytic hydrolysis of ethyl esters using whole-cell catalysts like Bacillus aryabhattai . Biocatalytic approaches are increasingly favored due to mild reaction conditions (pH 7, 35°C), reduced environmental impact, and high enantiomeric purity (up to 96% e.e.p) .

Preparation Methods

Chiral Resolution and Recycling Method (U.S. Patent US7196204B2)

Racemic Starting Material and Diastereomeric Salt Formation

The U.S. patent outlines a resolution-based process starting from racemic indoline-2-carboxylic acid (Formula III). The racemate is reacted with a chiral amine, typically (R)-α-methylbenzylamine, to form diastereomeric salts (Formula IVa and IVb) . The (2S)-enantiomer selectively crystallizes as the (R)-α-methylbenzylamine salt (Formula IVa), which is filtered and isolated with >99.5% enantiomeric purity . The residual filtrate contains a mixture enriched in the (2R)-enantiomer (Formula IVb), which undergoes recycling (Figure 1).

Key Reaction Conditions :

  • Solvent: Water or isopropanol

  • Acidification: HCl to pH 3.4

  • Yield of Initial (2S)-Isomer: ~1.80 kg (98% chemical purity)

Recycling of (2R)-Isomer via Alkaline Racemization

The (2R)-enriched mixture is subjected to racemization using 8.65 N sodium hydroxide at 170°C under 7 bar pressure . This step regenerates racemic indoline-2-carboxylic acid (Formula III), which re-enters the resolution cycle. After 2–6 cycles, the cumulative yield of (S)-(-)-indoline-2-carboxylic acid reaches 52.8% .

Advantages :

  • Sustainability : The closed-loop recycling minimizes waste.

  • Scalability : Suitable for industrial production due to high enantiomeric purity (>99.5%) .

Process Optimization and Yield Enhancement

The patent demonstrates that yield correlates with cycle repetitions:

Cycles CompletedTotal Yield (%)
126.4
352.8
670.0 (Theoretical)

Racemization efficiency depends on maintaining alkaline conditions (pH >12) and temperatures between 140–200°C .

Multi-Step Synthesis from Indole-2-Carboxylic Acid (Chinese Patent CN102060745A)

Acylation and Hydrogenation Steps

The Chinese method begins with indole-2-carboxylic acid (I), which undergoes acylation using acetic anhydride and triethylamine in acetone at 0°C . The resulting N-acetylindole-2-carboxylic acid (II) is hydrogenated over 5% palladium-on-carbon catalyst under 1.0 MPa H₂ pressure at 45–55°C . This step reduces the indole ring to indoline, yielding intermediate (III).

Reaction Parameters :

  • Molar Ratios: Indole-2-carboxylic acid : TEA : Ac₂O = 1 : 1.5 : 0.5

  • Hydrogenation Time: 3 hours

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

ParameterU.S. Method Chinese Method
Starting MaterialRacemic acidIndole-2-carboxylic acid
Key StepsResolution + RecyclingAcylation + Hydrogenation
Total Yield52.8%25%
Enantiomeric Purity>99.5%Not reported
Operational Pressure7 bar (Racemization)1.0 MPa (Hydrogenation)

Operational Conditions and Scalability

The U.S. method’s high-pressure racemization (7 bar) necessitates specialized equipment but achieves superior yield and purity . In contrast, the Chinese method uses milder conditions but suffers from lower efficiency .

Environmental and Economic Implications

  • U.S. Method : Higher initial cost due to recycling infrastructure but reduced long-term waste.

  • Chinese Method : Lower capital investment but higher raw material consumption.

Chemical Reactions Analysis

Chiral Resolution via Diastereomeric Salt Formation

The compound is synthesized through resolution of racemic indoline-2-carboxylic acid using chiral amines like (R)-α-methylbenzylamine. The process involves:

  • Formation of diastereomeric salts (e.g., (2S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt)
  • Recrystallization from isopropanol to isolate the (S)-enantiomer
  • Acid hydrolysis (HCl) to yield the free (S)-acid
StepConditionsYieldPurity (e.e.)Source
Salt FormationChiral amine, 20–25°C, pH 3.452.8%>99.5%
RecrystallizationIsopropanol, 2 h stirring98% (chem.)

Racemization Under Basic Conditions

The (R)-enantiomer undergoes racemization in NaOH (8.65N) at 170°C under 7 bar pressure, enabling recycling of undesired stereoisomers: R acidNaOH 170 Cracemic mixturere resolution S acid additional 15 20 yield \text{ R acid}\xrightarrow{\text{NaOH 170 C}}\text{racemic mixture}\xrightarrow{\text{re resolution}}\text{ S acid additional 15 20 yield }

Enantioselective Hydrolysis

Bacterial enzymes (e.g., Bacillus aryabhattai C26-1) selectively hydrolyze (S)-ethyl indoline-2-carboxylate to (S)-indoline-2-carboxylic acid:

ParameterOptimal ValueResultSource
pH7.0e.e.p = 78%
Temperature35°CConversion = 49%
Substrate Conc.30 g/L (batch feed)Yield = 45%

Mechanism : Enzymatic hydrolysis proceeds via a serine hydrolase mechanism, with the enzyme’s active site discriminating against the (R)-ester .

Amide Bond Isomerization

In polar solvents (e.g., DMSO, H<sub>2</sub>O), the compound stabilizes cis-amide conformers due to:

  • n→π * interactions between carbonyl groups
  • Steric hindrance relief in the bicyclic structure
Solvent% cis-AmideΔG (kcal/mol)Source
CHCl<sub>3</sub>62%-0.8
DMSO89%-2.1

Implication : This preference impacts peptide synthesis, favoring polyproline-like helical structures .

Peptide Bond Formation

(S)-Indoline-2-carboxylic acid participates in solid-phase peptide synthesis but faces challenges:

  • Low Reactivity : Steric hindrance from the bicyclic structure reduces coupling efficiency.
  • Diketopiperazine (DKP) Formation : Intramolecular cyclization dominates in polar solvents (e.g., DMF):

H 2S Ind OH+Gly OtBuDKP 70 yield in DMF \text{H 2S Ind OH}+\text{Gly OtBu}\rightarrow \text{DKP 70 yield in DMF }Mitigation Strategies :

  • Use of coupling agents (HATU, PyBOP) at 0°C
  • Short reaction times (<2 h)

Derivatization for Bioactive Compounds

(S)-Indoline-2-carboxylic acid derivatives show promise as HIV-1 integrase inhibitors:

DerivativeIC<sub>50</sub> (Integrase Inhibition)Key ModificationSource
17a 3.11 μMC6-fluorobenzene
20a 0.13 μMC3-branched alkyl

Binding Mode : The indole core chelates Mg<sup>2+</sup> ions in the integrase active site, while halogenated aryl groups enhance π-stacking with viral DNA .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without racemization .
  • Photodegradation : UV exposure in aqueous solutions leads to decarboxylation (t<sub>1/2</sub> = 4 h at 254 nm) .

Scientific Research Applications

Antiviral Activity Against HIV-1 Integrase

One of the most notable applications of (S)-(-)-Indoline-2-carboxylic acid is its role as a scaffold for developing integrase inhibitors targeting HIV-1. Research indicates that derivatives of indole-2-carboxylic acid, which include this compound, effectively inhibit the strand transfer activity of HIV-1 integrase.

  • Case Study : A study synthesized several derivatives based on this compound, demonstrating that compound 20a exhibited an IC50 value of 0.13 μM , significantly improving integrase inhibition compared to other compounds tested . The binding analysis revealed that the indole core chelated two Mg²⁺ ions within the active site of integrase, enhancing its inhibitory effect.
CompoundIC50 Value (μM)Binding Interaction
312.41π–π stacking with dC20
418.52π–π stacking with dA21
20a0.13Chelation with Mg²⁺ ions

Angiotensin Converting Enzyme Inhibitors

This compound is also utilized in synthesizing pharmacologically active compounds that act as angiotensin-converting enzyme inhibitors. These compounds are essential for managing hypertension and related cardiovascular conditions.

  • Case Study : The synthesis of N-(3-mercapto-2-alkyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids has been reported, showcasing their efficacy as antihypertensive agents . The structure–activity relationship studies highlighted the importance of substituents on the indoline structure for enhancing biological activity.

Catalysis

This compound serves as a chiral ligand in asymmetric catalysis, particularly in reactions involving metal complexes.

Chiral Coordination Polymers

Recent research has demonstrated that this compound can form homochiral coordination polymers with transition metals, which are useful in enantioselective reactions.

  • Case Study : A study reported the synthesis of a homochiral cationic polymer using nickel nitrate and this compound, which exhibited high selectivity in the chiral sorption of alcohols . This application underscores the compound's utility in developing advanced materials for asymmetric synthesis.

Material Science

The compound's unique structural properties allow it to be incorporated into various materials for enhanced performance.

Polymer Composites

This compound has been explored as a component in polymer composites to improve mechanical and thermal properties.

  • Case Study : Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of (S)-(-)-Indoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the indoline ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.

Comparison with Similar Compounds

Structural and Conformational Comparison

Proline and Its Derivatives

  • Structural Similarities: Both (S)-indoline-2-carboxylic acid and proline are cyclic amino acids with constrained conformations.
  • Key Differences: Isomer Preference: Proline derivatives favor the trans amide bond in polar solvents, whereas methyl (S)-1-acetylindoline-2-carboxylate adopts the cis conformation under similar conditions, enabling novel secondary structures . Nucleophilicity: (S)-Indoline-2-carboxylic acid exhibits a smaller LUMO–HOMO gap (0.19 eV less than aminal analogues), enhancing its nucleophilicity compared to proline . Reactivity: Benzylation of indoline-2-carboxylic acid under basic conditions fails, unlike proline derivatives, due to steric hindrance from the fused indoline ring .

Indole-2-Carboxylic Acid

  • Structural Differences : Indole-2-carboxylic acid lacks the saturated indoline ring, making it planar and aromatic.
  • Applications : While (S)-indoline-2-carboxylic acid is a pharmaceutical intermediate, indole-2-carboxylic acid is used in catalytic additions (e.g., to 1-hexyne) and as a precursor for indole-based dyes .
  • Synthesis : Indole-2-carboxylic acid is synthesized via Reissert reactions or direct carboxylation, whereas (S)-indoline-2-carboxylic acid requires enantioselective reduction or resolution .

Environmental and Economic Considerations

  • Biocatalytic vs. Chemical Synthesis :
    • Whole-cell biocatalysis reduces heavy metal pollution and simplifies separation but struggles with substrate concentrations >3% .
    • Chemical methods (e.g., phosphine iodide reduction) achieve higher yields (86–96%) but require corrosive reagents and high-pressure equipment .
  • Cost Efficiency : Enzymatic resolution (e.g., Savinase) achieves 99% e.e.p but incurs high enzyme costs, whereas whole-cell systems lower production expenses .

Biological Activity

(S)-(-)-Indoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to HIV-1 integrase inhibition. This article reviews various studies and findings regarding the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Indoline-2-carboxylic acid is a chiral compound derived from indole, which is known for its diverse biological activities. The (S)-(-) configuration enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. Integrase strand transfer inhibitors (INSTIs) are vital in antiretroviral therapy as they prevent the integration of viral DNA into the host genome.

Key Findings from Recent Studies

  • Integrase Inhibition : Research indicates that this compound and its derivatives can effectively inhibit HIV-1 integrase. One study reported that compound 3, a derivative of indole-2-carboxylic acid, exhibited an IC50 value of 0.13 μM, indicating potent inhibitory activity against integrase .
  • Binding Interactions : The binding mode analysis revealed that the indole core and the carboxyl group chelate two magnesium ions within the active site of integrase. This chelation is critical for the inhibition mechanism, as it stabilizes the binding of the inhibitor to the enzyme .
  • Structural Optimizations : Various derivatives have been synthesized to enhance biological activity. For example, modifications at the C3 position of the indole core significantly improved interaction with integrase's hydrophobic cavity, leading to enhanced inhibitory effects .

Data Table: Biological Activity of Indole-2-carboxylic Acid Derivatives

CompoundIC50 (μM)Mechanism of ActionNotes
30.13Integrase strand transfer inhibitionHighest potency among derivatives
412.41Integrase inhibitionModerate activity
17a3.11Integrase inhibitionNotable π–π stacking with viral DNA
20a<0.13Enhanced integrase inhibitionStructural optimization led to potency

Case Study 1: Development of Novel Integrase Inhibitors

In a recent study, researchers designed a series of indole-2-carboxylic acid derivatives aimed at improving integrase inhibition. Through virtual screening and structural optimization, they identified several compounds with significantly reduced IC50 values compared to the parent compound . The study highlighted the importance of structural modifications in enhancing antiviral activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various indole derivatives to understand how different substituents affect biological activity. This analysis revealed that substitutions at specific positions on the indole ring could dramatically alter the potency and selectivity of these compounds as integrase inhibitors . For instance, introducing halogenated groups at strategic positions improved binding interactions with viral DNA.

Q & A

Q. What are the common synthetic routes for (S)-(-)-Indoline-2-carboxylic acid, and how do their methodologies differ?

Basic
The synthesis of this compound typically involves:

  • Chiral Pool Synthesis : Starting from L-phenylalanine, a nitro-amination reaction followed by intramolecular cyclization under high-temperature aqueous conditions (180°C, 6h) yields 6-nitro-(S)-indoline-2-carboxylic acid (44.5% yield, >99% ee) .
  • Curtius Rearrangement : Acyl azide intermediates derived from L-pipecolic acid or (S)-indoline-2-carboxylic acid precursors undergo Curtius rearrangement, trapping isocyanates with PhMgBr to form chiral derivatives. Notably, (S)-indoline-2-carboxylic acid retains stereochemistry under these conditions .
  • Biocatalytic Resolution : Bacillus aryabhattai enantioselectively hydrolyzes (R,S)-ethyl indoline-2-carboxylate in water, producing (S)-indoline-2-carboxylic acid with high enantiopurity under mild conditions .

Methodological Comparison Table

MethodYield (%)ee (%)Key ConditionsReference
Chiral Pool (L-Phe)44.5>99180°C, aqueous, 6h
Curtius Rearrangement90.5*>99.5PhMgBr, room temperature
Biocatalytic47–90>99Whole-cell catalyst, aqueous
*Yield for intermediate bromination step.

Q. How is enantiomeric purity determined experimentally, and what analytical techniques are critical?

Basic
Enantiomeric excess (ee) is quantified using HPLC with chiral stationary phases (e.g., Chiralpak AD-H column). For example, HPLC analysis of (S)-indoline-2-carboxylic acid derivatives under methanol mobile phases (0.40 concentration) confirmed >99% ee retention . Polarimetry ([α]D values) and circular dichroism (CD) spectroscopy are supplementary techniques for chiral validation.

Q. What computational strategies elucidate reaction mechanisms and stereochemical outcomes?

Advanced
Density Functional Theory (DFT) studies reveal:

  • Intramolecular Cyclization : Favored over side reactions due to lower energy barriers (ΔG‡ ~15–20 kcal/mol). The reaction from L-phenylalanine proceeds via a nitro-amination pathway, with DFT confirming exothermicity (-12.3 kcal/mol) .
  • LUMO-HOMO Gaps : (S)-Indoline-2-carboxylic acid exhibits a 0.19 eV smaller gap than aminal analogues, explaining its higher nucleophilicity in peptide coupling reactions .

Q. How can racemization be minimized during synthesis?

Advanced

  • Low-Temperature Curtius Rearrangement : Avoiding elevated temperatures preserves stereochemistry during isocyanate trapping .
  • Chiral Auxiliaries : Using L-proline derivatives or immobilized enzymes (e.g., Savinase) stabilizes the chiral center during hydrolysis .
  • Solvent Selection : Aqueous or polar aprotic solvents (DMF) reduce racemization risks compared to protic media .

Q. What are the trade-offs between biocatalytic and chemical synthesis methods?

Advanced

  • Biocatalysis : Offers high enantioselectivity (>99% ee) and mild conditions (aqueous, 25–37°C) but requires strain optimization and longer reaction times (5–24h) .
  • Chemical Synthesis : Higher yields (up to 90.5%) are achievable via Curtius rearrangement or nitro-reduction but involve corrosive reagents (H2SO4, TBCA) and high-pressure equipment .
  • Environmental Impact : Biocatalysis reduces heavy metal waste, aligning with green chemistry principles .

Q. How is this compound applied in peptide synthesis?

Advanced
The compound serves as a rigid, chiral scaffold in peptidomimetics:

  • Conformational Restriction : Its indoline backbone restricts peptide bond rotation, enhancing target binding in kinase inhibitors (e.g., focal adhesion kinase probes) .
  • Coupling Efficiency : Activated esters (e.g., pentafluorophenyl) of (S)-indoline-2-carboxylic acid improve coupling yields in solid-phase peptide synthesis (SPPS) .

Q. What challenges arise in scaling enantioselective synthesis?

Advanced

  • Catalyst Recycling : Biocatalytic processes require immobilized enzymes or whole-cell reuse to reduce costs .
  • Byproduct Management : Chemical routes generate nitro intermediates and halogenated waste, necessitating advanced purification (e.g., column chromatography) .
  • Pressure Sensitivity : High-pressure cyclization steps (e.g., 10–15 bar) demand specialized reactors for large-scale production .

Q. How do electronic properties influence reactivity in medicinal chemistry applications?

Advanced

  • Nucleophilicity : The smaller LUMO-HOMO gap (0.19 eV) of (S)-indoline-2-carboxylic acid enhances its reactivity in Michael additions compared to aminal derivatives .
  • Solubility : Computational solvation models (SMD) predict aqueous solubility (logP ~1.2), critical for bioavailability in drug candidates .

Properties

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036449
Record name (S)-(-)-Indoline-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79815-20-6
Record name (S)-Indoline-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-2-carboxylic acid, (S)-
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Record name (S)-(-)-Indoline-2-carboxylic acid
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Record name (S)-2,3-dihydro-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S)
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Record name INDOLINE-2-CARBOXYLIC ACID, (S)-
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid

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